Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group at the 6th position, a hydroxyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by cyclization to form the indole ring. The hydroxyl group can be introduced via selective reduction or substitution reactions. The final step involves esterification to form the carboxylate ester .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The hydroxyl and carboxylate groups contribute to its binding affinity to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- Methyl 6-nitro-1H-indole-2-carboxylate
- Ethyl 6-nitro-1H-indole-2-carboxylate
- 3-Methylindole (Skatole)
Comparison: Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical properties and biological activities. For example, Methyl 6-nitro-1H-indole-2-carboxylate lacks the hydroxyl group, which may affect its binding affinity and reactivity .
Properties
Molecular Formula |
C10H8N2O5 |
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Molecular Weight |
236.18 g/mol |
IUPAC Name |
methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8N2O5/c1-17-10(14)8-9(13)6-3-2-5(12(15)16)4-7(6)11-8/h2-4,11,13H,1H3 |
InChI Key |
OLUCTXWQGMFFRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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